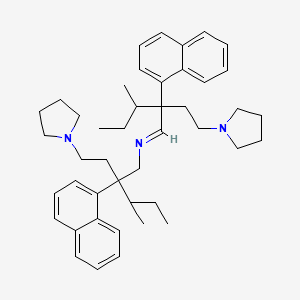![molecular formula C15H12Cl2O B14676602 Bis[4-(chloromethyl)phenyl]methanone CAS No. 31315-55-6](/img/structure/B14676602.png)
Bis[4-(chloromethyl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[4-(chloromethyl)phenyl]methanone is an organic compound with the molecular formula C15H12Cl2O It is a derivative of benzophenone, where two chloromethyl groups are attached to the para positions of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(chloromethyl)phenyl]methanone typically involves the Friedel-Crafts acylation reaction. This process uses benzene derivatives and acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Bis[4-(chloromethyl)phenyl]methanone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzophenone derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
Bis[4-(chloromethyl)phenyl]methanone has several scientific research applications, including:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and polymers.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Bis[4-(chloromethyl)phenyl]methanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Bis(4-chlorophenyl)methanone: Similar in structure but lacks the chloromethyl groups.
Bis(4-bromomethylphenyl)methanone: Contains bromomethyl groups instead of chloromethyl groups.
Bis(4-methylphenyl)methanone: Features methyl groups instead of chloromethyl groups.
Uniqueness
Bis[4-(chloromethyl)phenyl]methanone is unique due to the presence of chloromethyl groups, which confer distinct reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
31315-55-6 |
|---|---|
Molecular Formula |
C15H12Cl2O |
Molecular Weight |
279.2 g/mol |
IUPAC Name |
bis[4-(chloromethyl)phenyl]methanone |
InChI |
InChI=1S/C15H12Cl2O/c16-9-11-1-5-13(6-2-11)15(18)14-7-3-12(10-17)4-8-14/h1-8H,9-10H2 |
InChI Key |
USOTYNRYZSYLTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCl)C(=O)C2=CC=C(C=C2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dichloro-2-[(2-methylphenyl)methyl]benzene](/img/structure/B14676523.png)
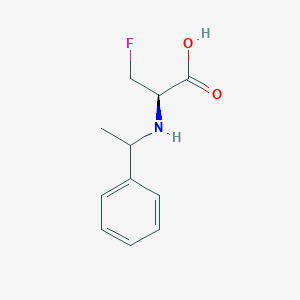

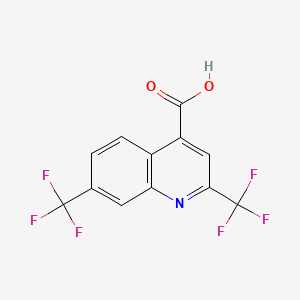
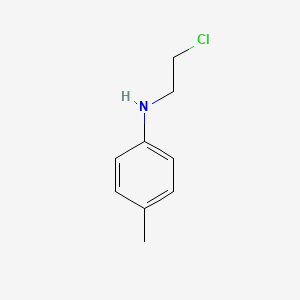
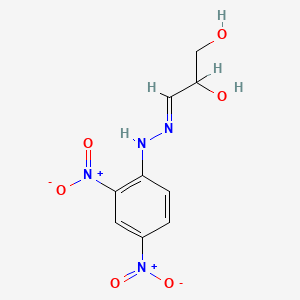
![1,2,3,4,7,7-Hexabromo-5-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14676547.png)
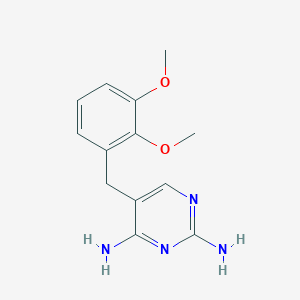
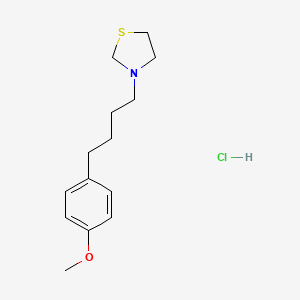
![7-Hydroxy-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14676557.png)
![Ethyl 3,3-dioxo-3lambda6-thia-6-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14676562.png)
![2-{[(4-Methoxyphenyl)methyl]sulfanyl}ethan-1-ol](/img/structure/B14676576.png)
![13-Methylphenanthro[9,10,1-mna]acridine](/img/structure/B14676582.png)
